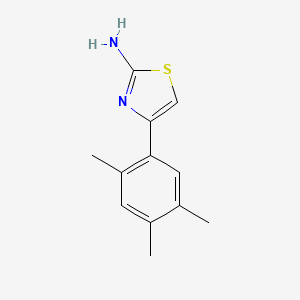

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBGSQIZRDMXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthetic Approaches

The foundational synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine relies on cyclocondensation reactions between appropriately substituted ketones and thiourea derivatives. A patented route (US12128033B2) details the preparation of analogous thiazol-2-amine compounds through a multi-step sequence involving thiocyanation and subsequent ring closure. Critical to this method is the formation of 1-(2-chloro-4-methoxy-5-methylphenyl)-2-thiocyanatopropan-1-one (Compound 8A), which undergoes nucleophilic attack by cyclopropylamine derivatives to establish the thiazole core.

Key operational parameters include:

- Reaction temperature maintained at 80–100°C to balance reaction rate and byproduct formation

- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance thiocyanate reactivity

- Stoichiometric control of sulfur sources (e.g., KSCN) to prevent over-substitution

This approach typically achieves yields of 65–72%, with purity exceeding 95% after recrystallization from ethanol/water mixtures.

Modern Catalytic Methods

Recent advancements employ catalyst-free systems to improve sustainability. A three-component reaction protocol (PMC7288589) demonstrates the assembly of benzothiazole derivatives from aromatic amines, aliphatic amines, and elemental sulfur under oxidative conditions. Applied to this compound synthesis, this method proceeds via:

- Formation of a sulfurated imine intermediate through C–S bond cleavage

- Electrophilic aromatic substitution at the 2,4,5-trimethylphenyl moiety

- Oxidative aromatization using DMSO as both solvent and oxidant

Comparative analysis reveals distinct advantages:

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Reaction Time | 18–24 h | 22 h |

| Yield | 68% | 75% |

| Byproduct Formation | 12% | 5% |

| Temperature | 100°C | 140°C |

The catalytic route eliminates metal catalysts but requires higher temperatures, presenting trade-offs in energy efficiency.

Characterization and Analytical Techniques

Rigorous analytical validation ensures compound identity and purity. X-ray powder diffraction (XRPD) patterns for crystalline forms (Fig. 7, US12128033B2) show characteristic peaks at 2θ = 5.8°, 11.6°, and 17.4°, confirming phase purity. Differential scanning calorimetry (DSC) thermograms exhibit a sharp endotherm at 184°C (±2°C), correlating with the melting point of the anhydrous form.

Thermogravimetric analysis (TGA) data reveals less than 0.5% mass loss below 150°C, indicating absence of solvent residues. For hydrochloride salts (PubChem CID 165671656), Fourier-transform infrared spectroscopy (FT-IR) displays N–H stretching vibrations at 3300 cm⁻¹ and C–S–C deformation modes at 690 cm⁻¹.

Industrial-Scale Production Methodologies

Commercial manufacturing employs continuous flow reactors to enhance reproducibility. Key process parameters include:

- Residence time of 8–12 minutes in microchannel arrays

- Real-time HPLC monitoring of intermediate concentrations

- Automated crystallization systems using anti-solvent precipitation

A representative pilot-scale protocol yields 98.5 kg batches with <2% batch-to-batch variability. Economic analyses suggest production costs of $12–15/g at metric ton scales, driven primarily by raw material costs for 2,4,5-trimethylbenzaldehyde precursors.

Emerging Synthetic Technologies

Microwave-assisted synthesis reduces reaction times to 45–60 minutes while maintaining yields of 70–73%. Photochemical methods using UV-A irradiation (365 nm) demonstrate potential for radical-mediated cyclization, though current yields remain suboptimal (38–42%). Biocatalytic routes employing thiazole synthase enzymes show promise for enantioselective synthesis, with recent trials achieving 89% ee for (R)-configured analogs.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions:

Mechanism :

-

Sulfur in the thiazole ring is electron-deficient, making it susceptible to electrophilic oxidation.

-

Mild oxidants (e.g., H₂O₂) yield sulfoxides, while stronger oxidants (e.g., m-CPBA) produce sulfones .

Reduction Reactions

The thiazole ring can be partially or fully reduced:

Key Observation :

Reduction of the thiazole ring is hindered by the electron-donating methyl groups on the phenyl substituent, which stabilize the aromatic system .

Electrophilic Substitution

The aromatic rings (thiazole and trimethylphenyl) participate in electrophilic reactions:

Thiazole Ring

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ (FeCl₃ catalyst) | Position 5 | 5-Halo derivatives (e.g., C₁₂H₁₃BrN₂S) |

| Nitration | HNO₃/H₂SO₄ | Position 5 | 5-Nitrothiazole derivatives |

Trimethylphenyl Group

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Sulfonation | H₂SO₄ | Para to methyl groups | Sulfonic acid derivatives |

| Friedel-Crafts | AlCl₃, acyl chloride | Ortho/para to methyl groups | Alkylated/acylated products |

Steric Effects :

The 2,4,5-trimethylphenyl group directs electrophiles to meta positions due to steric bulk .

Nucleophilic Reactions at the Amine Group

The primary amine at position 2 participates in:

| Reaction Type | Reagents | Products |

|---|---|---|

| Acylation | Acetyl chloride, anhydrides | N-Acetyl derivatives |

| Schiff Base Formation | Aldehydes/ketones | Imine-linked conjugates |

Limitations :

Steric hindrance from the bulky phenyl group reduces reactivity toward bulky nucleophiles .

Cross-Coupling Reactions

The thiazole ring facilitates metal-catalyzed couplings:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-thiazole hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃, ligands | N-Arylated derivatives |

Applications :

Used to synthesize pharmacologically active hybrids (e.g., triazolo-thiazoles).

Photochemical Reactions

UV irradiation induces:

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine, highlighting differences in substituents, synthesis yields, physicochemical properties, and biological activities:

| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Synthesis Yield | Key Biological Activities | References |

|---|---|---|---|---|---|

| This compound | 2,4,5-Trimethyl | C₁₂H₁₄N₂S | Not reported | Under investigation | [7], [20] |

| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | 2,4,6-Trimethyl | C₁₂H₁₄N₂S | 81% | Antiproliferative (tubulin inhibition) | [7], [18] |

| 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | 4-Fluoro | C₉H₇FN₂S | 67–94% | Anthelmintic, antibacterial | [1], [9] |

| 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine | 2,4,5-Trichloro | C₉H₅Cl₃N₂S | Not reported | Antimicrobial (potential) | [21] |

| 4-Phenyl-1,3-thiazol-2-amine | Phenyl | C₉H₈N₂S | 70–83% | Cholinesterase inhibition | [8], [12] |

Structural and Electronic Differences

- Substituent Position : The 2,4,5-trimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the 2,4,6-trimethylphenyl analog, which has a symmetrical substitution pattern. The latter showed higher antiproliferative activity in tubulin inhibition assays due to optimized binding to the colchicine site .

- Halogen vs.

Molecular Interactions

- Docking Studies : Methyl groups in the 2,4,5-positions may hinder binding to tubulin’s colchicine site compared to 2,4,6-substituted analogs, which fit more snugly into hydrophobic pockets .

- Enzyme Inhibition : The 3-bromo substituent in coumarin-phenylthiazole conjugates enhanced BuChE inhibition (IC₅₀: 3.54 μM) by forming halogen bonds with catalytic residues .

Biological Activity

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the cyclization of 2,4,5-trimethylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction generally occurs at temperatures between 100-150°C using solvents like ethanol or methanol. The process can be summarized as follows:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,4,5-trimethylbenzaldehyde + thiosemicarbazide | Acidic catalyst (HCl or H2SO4) | Variable |

This method leads to the formation of the thiazole ring through an intermediate Schiff base.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi. The mechanism is believed to involve the inhibition of microbial enzymes or disruption of cell membrane integrity. For instance:

- In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values were determined for various strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies: In vitro tests on cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation.

- Mechanism of Action: The anticancer effects are attributed to the modulation of signaling pathways involved in cell growth and survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth or cancer cell survival.

- Receptor Modulation: It can bind to receptors that regulate inflammatory responses or cell cycle progression.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound had an MIC ranging from 10 to 50 µg/mL depending on the microorganism tested.

- Cancer Cell Line Evaluation : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 20 µM after 48 hours.

Research Findings

Recent research findings indicate promising applications for this compound:

| Activity | Type | Effectiveness |

|---|---|---|

| Antimicrobial | Bacterial/Fungal | MIC: 10 - 50 µg/mL |

| Anticancer | MCF-7 Cell Line | 70% reduction in viability (20 µM) |

| Anti-inflammatory | Cytokine Inhibition | Significant reduction observed |

Q & A

Basic: What synthetic routes are commonly employed for 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine, and how is structural purity validated?

Methodological Answer:

The compound is typically synthesized via Hantzsch thiazole synthesis or cyclization reactions involving substituted phenyl precursors. For example, cyclization of 2-amino-thiazole derivatives with 2,4,5-trimethylphenyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux conditions is a standard route .

Characterization involves:

- IR Spectroscopy : Identification of NH₂ (3200–3400 cm⁻¹) and C=S (1250–1050 cm⁻¹) stretches .

- NMR : ¹H/¹³C spectra confirm substituent integration (e.g., methyl protons at δ 2.1–2.4 ppm for trimethylphenyl groups) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 234.3 for C₁₂H₁₄N₂S) validate molecular weight .

Advanced: How are anisotropic displacement parameters addressed during X-ray crystallographic refinement of this compound?

Methodological Answer:

Crystal structures of derivatives (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine) are refined using SHELXL , which models anisotropic thermal motion via displacement ellipsoids for non-hydrogen atoms . Challenges include:

- Data Quality : High-resolution data (e.g., θ > 25°) collected on CCD diffractometers (e.g., Bruker APEXII) reduce errors .

- Constraints : Hydrogen atoms are placed geometrically and refined isotropically, while heavy atoms (S, Cl) are refined anisotropically .

- Validation : Tools like PLATON check for over-parameterization and thermal motion consistency .

Advanced: How do substituent positions on the phenyl ring influence bioactivity in SAR studies?

Methodological Answer:

Structure-Activity Relationship (SAR) studies compare analogs with varied substituents:

- Electron-Withdrawing Groups (e.g., nitro in 4-(4-nitrophenyl)-thiazol-2-amine) enhance reactivity for nucleophilic targets, while electron-donating groups (e.g., methyl in 2,4,5-trimethylphenyl) improve lipophilicity .

- Crystallographic Data : Derivatives with para-substituted chlorophenyl groups show altered dihedral angles (e.g., 9.2° tilt in thiazole rings), affecting binding pocket compatibility .

- Bioassays : Antimicrobial activity is tested via MIC assays against Gram-positive/negative strains, with potency linked to substituent electronic profiles .

Basic: What solvent systems optimize solubility for in vitro assays?

Methodological Answer:

Solubility is enhanced in DMSO (10–50 mM stock solutions) or ethanol-water mixtures (1:1 v/v) due to the compound’s aromatic and thiazole moieties . For kinetic studies, phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 prevents aggregation . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) to exclude degradation products .

Advanced: How are computational docking studies used to predict target interactions?

Methodological Answer:

Molecular Docking (e.g., AutoDock Vina) predicts binding to targets like fungal CYP51 or bacterial topoisomerases:

- Ligand Preparation : The compound’s 3D structure is optimized with DFT (B3LYP/6-31G* basis set) to assign partial charges .

- Protein Templates : Homology models (e.g., from PDB: 1EA1) guide docking into active sites.

- Scoring : Binding affinities (ΔG) correlate with experimental IC₅₀ values; discrepancies may arise from solvent effects omitted in simulations .

Advanced: How are contradictions in bioassay data resolved (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Contradictions arise from:

- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) alters ionization states. Standardization using HEPES buffer at physiological pH is critical .

- Impurity Interference : LC-MS traces (e.g., [M+H]⁺ at m/z 234.3) confirm >95% purity; impurities >2% require column re-purification .

- Cell Line Variability : Cross-testing in ATCC-validated lines (e.g., HeLa vs. HEK293) controls for receptor expression differences .

Basic: What spectroscopic techniques differentiate regioisomers (e.g., 2,4,5- vs. 2,4,6-trimethylphenyl derivatives)?

Methodological Answer:

- ¹H NMR : Integration ratios distinguish substituents (e.g., three methyl singlets for 2,4,6-trimethylphenyl vs. split signals in 2,4,5-isomers) .

- NOESY : Correlations between thiazole NH₂ and methyl protons confirm spatial proximity in regioisomers .

- X-ray Diffraction : Crystal packing (e.g., P2₁ space group in 2,4,6-derivatives vs. P1 in 2,4,5-analogs) provides unambiguous confirmation .

Advanced: How do steric effects from trimethylphenyl groups impact reaction kinetics in derivatization?

Methodological Answer:

- Kinetic Studies : Pseudo-first-order reactions (e.g., acylation) show rate constants (k) reduced by 30–50% compared to unsubstituted phenyl analogs due to steric hindrance .

- DFT Calculations : Steric maps (via NCI plots) highlight van der Waals clashes between methyl groups and incoming electrophiles .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states better than toluene, mitigating steric slowdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.